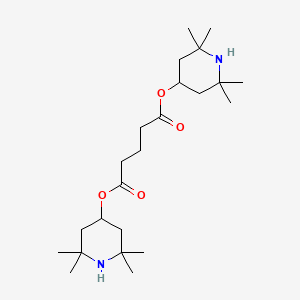

Bis(2,2,6,6-tetramethylpiperidin-4-yl) pentanedioate

Cat. No. B8333417

Key on ui cas rn:

67990-74-3

M. Wt: 410.6 g/mol

InChI Key: YTCAGGVGRNNAHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05028645

Procedure details

The use of di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate as a light stabilizer for synthetic rubber latices containing TiO2 is suggested in Japanese Patent A-84/53545. The compound is mentioned there, but is not described in detail. Both compounds can be prepared process of U.S. application No. 3,840,494 by transesterifying 4-hydroxy-2,2,6,6-tetramethylpiperidine with a dialkyl succinate or glutarate, respectively. The homologous di-(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate is also mentioned in U.S. application No. 3,840,494. Owing to its low melting point, however, this compound is not very suitable for use as a stabilizer for thermoplastic polymers. In contrast, di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate melts at 118° C. and di-(2,2,6,6-tetramethyl-4-piperidinyl) glutarate melts at 83°-84° C., as a result of which dry mixing with the powdered or granulated thermoplastic polymer is possible.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dialkyl succinate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1CC(NC(C1)(C)C)(C)C

|

Step Three

[Compound]

|

Name

|

dialkyl succinate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC(=O)[O-])(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both compounds can be prepared process of U.S

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05028645

Procedure details

The use of di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate as a light stabilizer for synthetic rubber latices containing TiO2 is suggested in Japanese Patent A-84/53545. The compound is mentioned there, but is not described in detail. Both compounds can be prepared process of U.S. application No. 3,840,494 by transesterifying 4-hydroxy-2,2,6,6-tetramethylpiperidine with a dialkyl succinate or glutarate, respectively. The homologous di-(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate is also mentioned in U.S. application No. 3,840,494. Owing to its low melting point, however, this compound is not very suitable for use as a stabilizer for thermoplastic polymers. In contrast, di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate melts at 118° C. and di-(2,2,6,6-tetramethyl-4-piperidinyl) glutarate melts at 83°-84° C., as a result of which dry mixing with the powdered or granulated thermoplastic polymer is possible.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dialkyl succinate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1CC(NC(C1)(C)C)(C)C

|

Step Three

[Compound]

|

Name

|

dialkyl succinate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC(=O)[O-])(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both compounds can be prepared process of U.S

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |